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molecular formula C10H12N2O B8479789 1-Methyl-5-phenylpyrazolidin-3-one CAS No. 14776-37-5

1-Methyl-5-phenylpyrazolidin-3-one

Cat. No. B8479789
M. Wt: 176.21 g/mol
InChI Key: JNZGAKJBZUGXCU-UHFFFAOYSA-N
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Patent
US04695566

Procedure details

20.5 g methyl propionate were dissolved in 150 ml toluene and 6.7 ml methyl hydrazine were added to the solution under ice cooling. After standing for 12 hours, the solution was evaporated. The residue was a mixture of 1-methyl-5-phenylpyrazolin-3-one and 2-methyl-5-phenylpyrazolin-3-one. This crude isomeric mixture was chromatographed on silica gel. Ether was used as elution agent, to which increasing quantities of methanol were added. From the eluate the non-polar 1-methyl-5-phenylpyrazolin-3-one was isolated. Melting point: 160°-161° C.; yield 6.3 g.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
6.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5]C)(=O)[CH2:2][CH3:3].[CH3:7][NH:8][NH2:9].[C:10]1(C)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH3:7][N:8]1[CH:3]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:2][C:1](=[O:5])[NH:9]1

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
C(CC)(=O)OC
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
methyl hydrazine
Quantity
6.7 mL
Type
reactant
Smiles
CNN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was evaporated
ADDITION
Type
ADDITION
Details
a mixture of 1-methyl-5-phenylpyrazolin-3-one and 2-methyl-5-phenylpyrazolin-3-one
CUSTOM
Type
CUSTOM
Details
This crude isomeric mixture was chromatographed on silica gel
WASH
Type
WASH
Details
Ether was used as elution agent, to which
TEMPERATURE
Type
TEMPERATURE
Details
increasing quantities of methanol
ADDITION
Type
ADDITION
Details
were added

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN1NC(CC1C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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